N'-[(E)-1-(4-fluorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-1-(4-fluorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C16H13FN4OS and a molecular weight of 328.371 g/mol . This compound is part of the pyrazole family, which is known for its diverse pharmacological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of N’-[(E)-1-(4-fluorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 1-(4-fluorophenyl)ethanone with 3-(2-thienyl)-1H-pyrazole-5-carbohydrazide under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, under reflux conditions for several hours. Industrial production methods may involve optimization of these conditions to increase yield and purity .
Chemical Reactions Analysis
N’-[(E)-1-(4-fluorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N’-[(E)-1-(4-fluorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-1-(4-fluorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
N’-[(E)-1-(4-fluorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
N’-[(E)-1-(4-fluorophenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide: This compound has a naphthyl group instead of a thienyl group, which may result in different biological activities and properties.
3-fluoro-N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]benzenesulfonamide: This compound contains a benzenesulfonamide moiety, which can impart different pharmacological properties.
(E)-N’-[(1-(3-chloro-4-fluorophenyl)ethylidene]-2-hydroxybenzohydrazide: This compound has a hydroxybenzohydrazide group, which may affect its reactivity and biological activity.
N’-[(E)-1-(4-fluorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13FN4OS |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)ethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H13FN4OS/c1-10(11-4-6-12(17)7-5-11)18-21-16(22)14-9-13(19-20-14)15-3-2-8-23-15/h2-9H,1H3,(H,19,20)(H,21,22)/b18-10+ |
InChI Key |
PDOWAZGNWAUQAE-VCHYOVAHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NNC(=C1)C2=CC=CS2)/C3=CC=C(C=C3)F |
Canonical SMILES |
CC(=NNC(=O)C1=NNC(=C1)C2=CC=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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